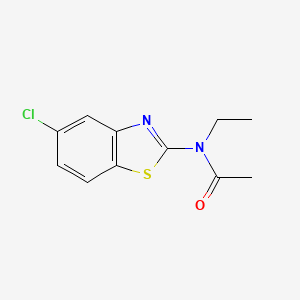
3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one, also known as 4-CPVP, is a synthetic cathinone that has recently gained popularity as a designer drug. It is structurally similar to other synthetic cathinones, such as alpha-PVP and MDPV, and is often sold as a replacement for these substances. Despite its growing popularity, little is known about the synthesis, mechanism of action, and physiological effects of 4-CPVP.
Mécanisme D'action
The exact mechanism of action of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, resulting in increased arousal, euphoria, and stimulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one are similar to other synthetic cathinones. It has been shown to increase heart rate, blood pressure, body temperature, and respiration rate. It can also cause sweating, anxiety, agitation, and paranoia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one in lab experiments include its ability to mimic the effects of other synthetic cathinones, making it a useful tool for studying the mechanisms of action of these drugs. However, the limitations of using 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one in lab experiments include its limited availability and the potential risks associated with handling and using synthetic cathinones.
Orientations Futures
There is a need for further research on the synthesis, mechanism of action, and physiological effects of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one. Additionally, studies are needed to determine the long-term effects of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one use, as well as its potential for addiction and abuse. Future research may also focus on developing new synthetic cathinones based on the structure of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one, in order to better understand the relationship between chemical structure and physiological effects.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one involves the reaction of 4-chlorobenzaldehyde with 3,4-dihydroisoquinoline in the presence of an acid catalyst, followed by reduction with sodium borohydride. The resulting product is then reacted with propionyl chloride to form 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one.
Applications De Recherche Scientifique
Research on 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one has been limited, but it has been shown to have similar effects to other synthetic cathinones, such as increased dopamine and norepinephrine release. This suggests that 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one may have similar stimulant and euphoric effects as other cathinones.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-17-8-5-14(6-9-17)7-10-18(21)20-12-11-15-3-1-2-4-16(15)13-20/h1-6,8-9H,7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNKVQCPMYIVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-propan-2-yl-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629417.png)

![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)
![N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629431.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)

![(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone](/img/structure/B7629445.png)
![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)
![2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)


![2-Azabicyclo[2.2.1]heptan-2-yl-(2-morpholin-4-ylphenyl)methanone](/img/structure/B7629500.png)
![(4Z)-4-[(4-cyanophenyl)methylidene]-2-ethyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7629508.png)
![3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone](/img/structure/B7629513.png)